Chloroethylclonidine dihydrochloride
Description
Chloroethylclonidine dihydrochloride (CEC) is a pharmacologically significant alkylating agent that selectively targets α-adrenergic receptors. Initially developed as an α-adrenoreceptor stimulant with prolonged activity, CEC has become a critical tool for differentiating subpopulations of α-adrenoceptors, particularly α1B subtypes . Its irreversible binding to these receptors allows it to inactivate specific subtypes, enabling researchers to study receptor heterogeneity and signaling pathways in tissues such as the brain, liver, and vasculature . CEC's synthesis involves an efficient pathway optimized for high yield, making it accessible for pharmacological studies .
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[2,6-dichloro-4-[[2-chloroethyl(methyl)amino]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl3N4.2ClH/c1-20(5-2-14)8-9-6-10(15)12(11(16)7-9)19-13-17-3-4-18-13;;/h6-7H,2-5,8H2,1H3,(H2,17,18,19);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSAXNDACBPMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CC1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl5N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017450 | |
| Record name | N-[2,6-dichloro-4-[[2-chloroethyl(methyl)amino]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70107-07-2 | |
| Record name | N-[2,6-dichloro-4-[[2-chloroethyl(methyl)amino]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroethylclonidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Pharmacological Properties
CEC has been extensively studied for its specific interactions with adrenergic receptors, particularly the α1 and α2 subtypes. Its irreversible binding characteristics make it a valuable tool for understanding receptor dynamics and signaling pathways.
Cardiovascular Studies
CEC has been utilized in various cardiovascular research contexts, particularly regarding its effects on heart rate and contractility.
- Isolated Heart Studies : Research involving isolated rat hearts has demonstrated that CEC can modulate heart rate and coronary flow. For instance, stimulation of α2-adrenergic receptors with CEC resulted in significant alterations in left ventricular pressure (LVP) and coronary flow (CF), indicating its potential impact on cardiac function under different physiological states .
Neuropharmacology
CEC's unique properties have also made it a subject of interest in neuropharmacological studies.
- Memory and Cognition : Research has explored the effects of α1-adrenoceptor activation on memory processes, using CEC as a selective antagonist to dissect the contributions of different receptor subtypes in cognitive functions .
Case Studies
Several case studies illustrate the practical applications of CEC in research:
- Chloroethylclonidine as a Tool for Receptor Characterization :
- Impact on Nitric Oxide Interaction :
Comparison with Similar Compounds
Receptor Subtype Specificity
Pharmacological and Functional Differences
- Irreversible vs. Reversible Binding : Unlike reversible antagonists (e.g., WB 4101, BMY 7378), CEC covalently modifies α1B receptors, leading to long-lasting inactivation . This property is critical for ex vivo studies requiring sustained receptor blockade.
- Tissue-Specific Effects: In rat liver and spleen, CEC inactivates 70–80% of α1-adrenoceptors, while having minimal effects in kidney or vas deferens . BMY 7378, targeting α1D, shows high potency in rat aorta (pA2 = 8.9), highlighting its utility in vascular research .
- WB 4101 distinguishes receptor subtypes in neurological tissues, aiding studies on receptor distribution .
Key Research Findings
- Receptor Subtype Differentiation: CEC-sensitive α1B receptors are functionally linked to inositol phospholipid hydrolysis, while CEC-insensitive subtypes (α1A/D) mediate contractile responses in tissues like the vas deferens .
- Pathological Modulation : In early diabetic nephropathy models, CEC accentuates adrenergically induced renal vasoconstriction, suggesting α1B upregulation in disease states .
- Synergistic Antagonists : Combining CEC with 5-methylurapidil or BMY 7378 allows selective isolation of α1A/D or α1D subtypes, respectively, in complex tissues .
Q & A
Q. What is the most efficient synthetic pathway for producing chloroethylclonidine dihydrochloride, and how can purity be validated?
this compound is synthesized via a multi-step process involving nucleophilic substitution and salt formation. outlines an optimized route that minimizes side reactions by controlling reaction temperature (e.g., maintaining <5°C during chlorination) and using stoichiometric excess of hydrochloric acid to ensure complete dihydrochloride salt formation . Purity validation should include high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular weight (C₁₃H₁₈Cl₂N₂·2HCl, MW = 327.1 g/mol). Cross-reference with nuclear magnetic resonance (NMR) for structural confirmation, particularly verifying the presence of the chloroethyl and clonidine moieties.
Q. How does this compound differentiate α-adrenergic receptor subpopulations in experimental models?
this compound acts as an irreversible α₁-adrenergic receptor antagonist, preferentially binding to α₁B/D subtypes due to its chloroethyl group’s alkylating properties . In rat brain homogenates, pre-incubation with 10 µM chloroethylclonidine for 30 minutes at 37°C reduces α₁B receptor binding by >90%, while α₁A receptors remain unaffected. Researchers should include control experiments with reversible antagonists (e.g., prazosin) to distinguish nonspecific binding. Radioligand displacement assays (e.g., using [³H]-prazosin) are critical for quantifying residual receptor activity post-treatment.
Q. What are the critical safety protocols for handling this compound in laboratory settings?
this compound requires strict adherence to safety guidelines:
- Personal Protective Equipment (PPE): Use fluoropolymer gloves (0.7 mm thickness) and full-face respirators with ABEK filters to prevent dermal/ocular exposure and inhalation of aerosols .
- Storage: Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis. Avoid exposure to moisture, as dihydrochloride salts are hygroscopic .
- Spill Management: Neutralize spills with sodium bicarbonate and collect using inert absorbents (e.g., vermiculite). Dispose as hazardous waste under EPA guidelines .
Advanced Research Questions
Q. How can researchers optimize this compound’s stability in aqueous buffers for in vivo studies?
this compound degrades rapidly in aqueous media (t₁/₂ < 2 hours at pH 7.4). To enhance stability:
Q. What experimental strategies resolve contradictions in α-adrenergic receptor subtype selectivity data across studies?
Discrepancies in subtype specificity (e.g., α₁A vs. α₁B inhibition) often arise from differences in tissue sources or assay conditions. To standardize results:
- Use transfected cell lines (e.g., HEK-293 expressing human α₁A/α₁B/α₁D receptors) to isolate receptor subtypes.
- Compare alkylation kinetics: Chloroethylclonidine’s IC₅₀ for α₁B is 10-fold lower than for α₁A (0.2 nM vs. 2 nM in competitive binding assays) .
- Validate findings with complementary techniques, such as calcium imaging or Western blotting for downstream signaling markers (e.g., IP₃ accumulation).
Q. How do researchers address variability in this compound’s pharmacokinetic profile across species?
Interspecies variability in hepatic metabolism (e.g., cytochrome P450 activity) affects bioavailability. Mitigation strategies include:
- Dose Adjustment: Administer 0.5 mg/kg intravenously in rodents vs. 0.2 mg/kg in primates to account for faster clearance rates.
- Metabolite Tracking: Use LC-MS/MS to monitor N-dechloroethylated metabolites, which are inactive but may confound toxicity assessments.
- Tissue Distribution Studies: Employ radiolabeled [¹⁴C]-chloroethylclonidine to quantify accumulation in target organs (e.g., brain, liver) .
Methodological Considerations for Data Integrity
- Positive/Negative Controls: Include clonidine (reversible agonist) and phenoxybenzamine (irreversible alkylator) as controls in receptor assays.
- Statistical Analysis: Apply two-way ANOVA with post-hoc Tukey tests for multi-group comparisons of receptor binding data.
- Ethical Compliance: Obtain IACUC approval for in vivo studies, specifying humane endpoints (e.g., >20% body weight loss) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
